molecular formula C17H11F3N2O2 B13117928 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile

4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile

Cat. No.: B13117928
M. Wt: 332.28 g/mol
InChI Key: ZHFTZKZPQKICNU-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a hydroxy group, a trifluoromethoxyphenyl group, and an acetonitrile group attached to the indole core. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . . The hydroxy and acetonitrile groups are then introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    5-Fluoroindole: A fluorinated indole derivative with different substituents.

    Indole-2-carboxylate derivatives: Compounds with similar biological activities.

Uniqueness

4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

2-[4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)24-14-4-2-1-3-11(14)12-5-6-13-15(16(12)23)10(7-8-21)9-22-13/h1-6,9,22-23H,7H2

InChI Key

ZHFTZKZPQKICNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC#N)O)OC(F)(F)F

Origin of Product

United States

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